1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a benzofuran ring fused with a spiro structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, including the formation of the benzofuran ring and the spiro linkage. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalytic strategies and innovative synthetic routes .
Chemical Reactions Analysis
1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Reagents such as alkyl halides or acyl chlorides are often used.
Scientific Research Applications
1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as antiviral or anticancer treatments.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Coumarin derivatives: Known for their anticoagulant properties, these compounds share structural similarities with benzofuran derivatives.
Indole derivatives: These compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory and anticancer properties
The uniqueness of 1’-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
1'-(1-benzofuran-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-19(18-13-14-5-1-4-8-17(14)25-18)22-11-9-21(10-12-22)16-7-3-2-6-15(16)20(24)26-21/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXIZGLNXZAOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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